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Abstract
Cyclohexyl carbamic azide (C₇H₁₂N₄O) is an organic compound of interest in synthetic

chemistry and potentially in drug development due to the presence of the versatile azide

functional group.[1][2] A thorough understanding of its structural and electronic properties is

paramount for its effective utilization. This technical guide provides a comprehensive overview

of the spectroscopic techniques used to characterize cyclohexyl carbamic azide, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details

predicted spectral data, standardized experimental protocols, and visual workflows to facilitate

its identification and application in research settings.

Chemical Structure and Properties
IUPAC Name: N-cyclohexylcarbamoyl azide[1]

Molecular Formula: C₇H₁₂N₄O[1]

Molecular Weight: 168.20 g/mol

CAS Registry Number: 54614-94-7[1]

Structure:
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A cyclohexyl ring attached to a carbamic azide functional group.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for the spectroscopic

characterization of cyclohexyl carbamic azide based on the analysis of its constituent functional

groups.

¹H NMR Spectroscopy Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.5 - 5.0 Broad Singlet 1H N-H

~ 3.2 - 3.6 Multiplet 1H
CH-N (methine proton

on cyclohexyl ring)

~ 1.0 - 2.0 Multiplet 10H
Cyclohexyl -CH₂-

protons

Note: The chemical shift of the N-H proton can be highly variable and may be exchangeable

with D₂O.

¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm) Assignment

~ 155 - 160 C=O (carbonyl carbon)

~ 50 - 55 CH-N (methine carbon on cyclohexyl ring)

~ 30 - 35 Cyclohexyl CH₂

~ 24 - 26 Cyclohexyl CH₂
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Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Medium, Sharp N-H Stretch

~ 2130 - 2170 Strong, Sharp N₃ Asymmetric Stretch

~ 1680 - 1720 Strong, Sharp C=O Stretch (Amide I)

~ 1520 - 1560 Medium N-H Bend (Amide II)

~ 1250 Medium C-N Stretch

Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Possible Fragment

168 [M]⁺ (Molecular Ion)

126 [M - N₂]⁺

98 [M - N₃ - CO]⁺

83 [C₆H₁₁]⁺ (Cyclohexyl cation)

55 [C₄H₇]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of cyclohexyl carbamic azide in approximately 0.7 mL

of deuterated chloroform (CDCl₃).
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Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum to obtain singlets for each unique carbon.

A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio,

especially for the quaternary carbonyl carbon.[3]

Sample Preparation

Data Acquisition

Data Processing Spectral Analysis

Dissolve 5-10 mg of sample
in 0.7 mL CDCl3

Transfer to
NMR tube

Place in NMR
spectrometer

Acquire 1H spectrum

Acquire 13C spectrum

Phasing and
Baseline Correction

Referencing to TMS
or solvent peak Integration (1H) Peak Picking Assign signals to

molecular structure
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NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Methodology:

Sample Preparation:
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Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,

methylene chloride or acetone), apply a drop to a salt plate (KBr or NaCl), and allow the

solvent to evaporate.[4]

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.[5]

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample holder or clean ATR crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is reported in terms of transmittance or absorbance versus

wavenumber.

Sample Preparation
Data Acquisition Data Processing Spectral Analysis

Choose method:
- Thin Film
- KBr Pellet

- ATR

Collect
background spectrum

Collect
sample spectrum

Background
subtraction

Identify characteristic
absorption bands

Sample Introduction Ionization Mass Analysis Detection Spectral Analysis

Introduce sample
(e.g., GC-MS) Electron Ionization (EI) Separate ions

by m/z Detect ion abundance Analyze molecular ion
and fragmentation pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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